molecular formula C7H3F3O4S B2816571 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid CAS No. 2172586-93-3

5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid

Cat. No.: B2816571
CAS No.: 2172586-93-3
M. Wt: 240.15
InChI Key: CVTFYXDDGVZDPC-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with two carboxylic acid groups at positions 2 and 3, and a trifluoromethyl (-CF₃) group at position 4. The -CF₃ group imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid groups and influencing the compound’s reactivity, solubility, and coordination properties .

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O4S/c8-7(9,10)3-1-2(5(11)12)4(15-3)6(13)14/h1H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTFYXDDGVZDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). For example, thiophene-2,5-dicarboxylic acid can be reacted with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid . The reaction conditions, such as temperature and reagent concentration, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique electronic properties make it suitable for use in organic semiconductors and other electronic devices .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects . The exact molecular pathways involved can vary depending on the specific biological system and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Dicarboxylic Acids

Thiophene-2,5-dicarboxylic Acid (H₂TDC)
  • Structure : Carboxylic acid groups at positions 2 and 5 of the thiophene ring.
  • Properties : Lacks the -CF₃ group, resulting in lower acidity (pKa ~3.5–4.5 for carboxylic groups) compared to the trifluoromethyl derivative.
  • Applications : Widely used in MOFs for gas storage (e.g., hydrogen) due to its rigid geometry and ability to coordinate with metal ions .
  • Key Difference: The absence of -CF₃ reduces hydrophobicity, making H₂TDC less effective in adsorbing non-polar gases compared to 5-(trifluoromethyl)thiophene-2,3-dicarboxylic acid .
Thiophene-2,3-dicarboxylic Acid
  • Properties : Lower molecular weight (172.14 g/mol) and higher solubility in polar solvents than its trifluoromethyl analog.
  • Applications : Used as a linker in flexible MOFs but lacks the electronic tuning provided by -CF₃ .

Pyridine-Based Dicarboxylic Acids

Pyridine-2,3-dicarboxylic Acid
  • Structure : Pyridine ring with carboxylic acids at positions 2 and 3.
  • Properties : The nitrogen atom in the pyridine ring enhances Lewis basicity, improving coordination with transition metals. However, it lacks the electron-withdrawing -CF₃ group.
  • Applications : Forms MOFs with high thermal stability but less tunable pore environments compared to thiophene derivatives .
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic Acid
  • Structure : Pyridine ring with -CF₃ at position 5 and carboxylic acids at 2 and 3.
  • Properties : The -CF₃ group increases acidity (pKa ~1.5–2.5 for carboxylic groups) and creates hydrophobic regions in MOFs.
  • Key Difference : Pyridine’s nitrogen enables stronger metal coordination than thiophene, but the thiophene-based analog offers better π-π stacking interactions .

Ester Derivatives

Diethyl 5-(Trifluoromethyl)pyridine-2,3-dicarboxylate
  • Structure : Esterified form of 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid.
  • Properties : Increased lipophilicity due to ester groups, making it soluble in organic solvents. The -CF₃ group retains electron-withdrawing effects.
  • Applications : Intermediate in pharmaceutical synthesis; less common in MOFs due to reduced coordination capacity .

Comparative Data Table

Compound Structure Substituents pKa (Carboxylic Acids) Key Applications
This compound Thiophene, -CF₃ at 5 -COOH at 2,3 ~1.8–2.8 Hydrophobic MOFs, catalysis
Thiophene-2,5-dicarboxylic acid Thiophene -COOH at 2,5 ~3.5–4.5 Hydrogen storage MOFs
Thiophene-2,3-dicarboxylic acid Thiophene -COOH at 2,3 ~3.0–4.0 Flexible MOFs
Pyridine-2,3-dicarboxylic acid Pyridine -COOH at 2,3 ~2.5–3.5 Thermally stable MOFs
5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid Pyridine, -CF₃ at 5 -COOH at 2,3 ~1.5–2.5 Functionalized MOFs

Biological Activity

5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a thiophene ring with trifluoromethyl and dicarboxylic acid substituents. The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making it a valuable moiety in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that thiophene derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds similar to this structure have shown significant inhibition against various human cancer cell lines:

Compound Cell Line IC50 (μM) Reference
This compoundPACA222.4
DoxorubicinPACA252.1

These results suggest that the compound's structure may contribute to its efficacy in inhibiting cancer cell proliferation.

Anti-inflammatory Activity

Thiophene derivatives have been studied for their anti-inflammatory effects. In particular, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain thiophene derivatives reduced inflammation by blocking mast cell degranulation and modulating gene expression related to inflammatory responses:

Compound Target Cytokine Effect Reference
Thiophene Derivative XTNF-αInhibition >63%
Thiophene Derivative YIL-6Significant reduction

The mechanism involves the interaction of these compounds with inflammatory pathways, potentially providing a therapeutic avenue for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation.
  • Cytokine Modulation : It can modulate the expression of inflammatory cytokines through various signaling pathways, including NF-ĸB and MAPK pathways.
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.

Case Studies

  • HDAC Inhibition : A study demonstrated that derivatives of thiophene exhibited selective inhibition of class II HDACs, leading to reduced tumor growth in vitro and in vivo models.
  • Inflammation Models : In mouse models of acute lung injury, thiophene derivatives were able to significantly reduce inflammation markers when administered at specific doses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid, and what key steps ensure high purity?

  • The synthesis typically involves functionalizing the thiophene ring with trifluoromethyl and carboxylic acid groups. A multi-step approach may include:

  • Suzuki-Miyaura coupling to introduce aromatic substituents .
  • Hydrolysis of ester intermediates to carboxylic acids using alkaline conditions (e.g., NaOH/EtOH) .
  • Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) to confirm reaction completion .
    • Critical factors: Use of anhydrous conditions for trifluoromethylation, stoichiometric control to avoid side reactions, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity .
  • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and detects impurities .
  • X-ray crystallography (if applicable): Resolves structural ambiguities, though this may require single-crystal growth and supplementary data .
  • Discrepancies (e.g., unexpected peaks in NMR) are addressed by repeating synthesis under controlled conditions, comparing with literature, or using 2D NMR techniques like COSY/HSQC.

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological studies.
  • Electron-withdrawing effects activate the thiophene ring toward electrophilic substitution, directing reactions to specific positions (e.g., para to CF3_3) .
  • Solubility can be modulated via esterification (e.g., methyl/ethyl esters) or salt formation (e.g., disodium salts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during trifluoromethylation?

  • Catalyst selection : Lewis acids (e.g., AlCl3_3) or transition-metal catalysts (e.g., Pd for cross-coupling) improve yield and selectivity .
  • Temperature control : Lower temperatures reduce side reactions like over-fluorination.
  • In situ monitoring : Use TLC or inline spectroscopy to track reaction progress and terminate at optimal conversion .
  • Example: A study on similar thiophene derivatives achieved 85% yield by using Pd(OAc)2_2 and ligand systems under reflux .

Q. What strategies address contradictory data in biological activity studies of thiophene derivatives?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing CF3_3 with CH3_3) to isolate contributing factors .
  • Standardized assays : Replicate experiments under identical conditions (pH, cell lines) to control variables .
  • Meta-analysis : Compare data across studies while accounting for differences in purity, solvent effects, or assay methodologies .

Q. How do the electronic properties of this compound affect its application in material science?

  • The electron-deficient thiophene core enhances charge transport in conjugated polymers, useful in organic electronics .
  • Carboxylic acid groups enable covalent anchoring to metal oxides (e.g., TiO2_2) for photovoltaic applications .
  • Studies on analogous compounds show tunable band gaps via substituent modification, measured via UV-Vis and cyclic voltammetry .

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile intermediates (e.g., thiophene esters) .
  • Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Q. How can computational modeling complement experimental studies of this compound?

  • Density Functional Theory (DFT) : Predicts reactivity sites, vibrational spectra, and electronic properties, guiding synthetic planning .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) to prioritize in vitro testing .
  • Example: A 2023 study used DFT to rationalize the regioselectivity of electrophilic attacks on similar thiophene derivatives .

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